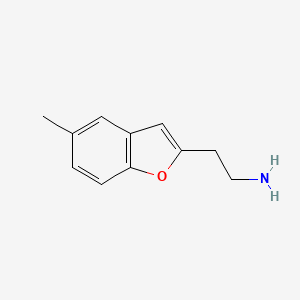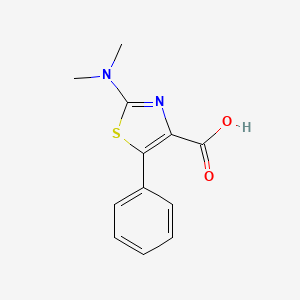![molecular formula C6H11ClN2O B8665283 exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B8665283.png)
exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride is a bicyclic nitrogen-containing compound. This compound is notable for its unique structural motif, which includes a three-membered ring fused to a six-membered ring. The presence of nitrogen in the bicyclic structure makes it a valuable scaffold in medicinal chemistry, particularly in the development of pharmaceutical drugs.
Synthetic Routes and Reaction Conditions:
Cyclopropanation Method: One common synthetic route involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst.
Intramolecular Cyclopropanation: Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis.
Industrial Production Methods: Industrial production methods for 3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride typically involve large-scale cyclopropanation reactions. These methods are optimized for high yields and purity, often using flow chemistry techniques to generate diazo compounds efficiently .
Types of Reactions:
Cyclopropanation: The compound undergoes cyclopropanation reactions, which are crucial for forming the bicyclic structure.
Hydrolysis: Hydrolysis of the ester group in the cyclopropanation product can yield the carboxamide derivative.
Common Reagents and Conditions:
Cyclopropanation: Ethyl diazoacetate, dirhodium(II) catalysts, and N-Boc-2,5-dihydropyrrole are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze ester groups to carboxamides.
Major Products:
Applications De Recherche Scientifique
3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing pharmaceutical drugs, particularly those targeting nonplanar structures in drug discovery.
Antiviral Medications: Related compounds, such as 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, are used in antiviral medications like boceprevir and pf-07321332.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can inhibit or activate biological pathways, depending on the target and the specific modifications of the compound .
Comparaison Avec Des Composés Similaires
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications and synthesized via intramolecular cyclopropanation.
3-Azabicyclo[3.1.0]hexane Derivatives: These derivatives are synthesized through various catalytic routes and have applications in drug design.
Uniqueness: 3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride is unique due to its specific structural motif, which provides a rigid and well-defined three-dimensional space for drug interactions. This makes it particularly valuable in the development of drugs targeting nonplanar structures .
Propriétés
Formule moléculaire |
C6H11ClN2O |
|---|---|
Poids moléculaire |
162.62 g/mol |
Nom IUPAC |
3-azabicyclo[3.1.0]hexane-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c7-6(9)5-3-1-8-2-4(3)5;/h3-5,8H,1-2H2,(H2,7,9);1H |
Clé InChI |
IOOQQAFDXAHVHN-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2C(=O)N)CN1.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Cyclohexylmethyl)amino]propan-1-ol](/img/structure/B8665220.png)



![tert-Butyl 2-((benzo[d]thiazol-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B8665233.png)






![3-[4-Methoxy-3-(trifluoromethyl)phenyl]acrylic acid](/img/structure/B8665286.png)
